molecular formula C15H15NO4S B2986422 N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034571-02-1

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2986422
M. Wt: 305.35
InChI Key: SUWROBFEDRQNAM-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

Thiophene-based analogs, such as the compound , have been synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a benzo[d][1,3]dioxole ring, and a carboxamide group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including compounds with thiophene and benzo[d][1,3]dioxole moieties, have been shown to inhibit histone deacetylases effectively. These compounds, such as the thiophene-substituted derivative 5j and benzo[d][1,3]dioxole derivative 5t, demonstrate potent antiproliferative activity against various cancer cell lines and can induce cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Antimicrobial Properties

Compounds containing benzo[d][1,3]dioxole moieties, similar to N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, have been synthesized and evaluated for antimicrobial properties. Such compounds have shown potential in inhibiting the growth of various bacterial strains (Talupur et al., 2021).

Antioxidant Activity

The synthesis of derivatives with structures similar to the compound , incorporating elements like benzo[d][1,3]dioxole, has revealed significant antioxidant properties. These compounds have been found to exhibit higher antioxidant activity compared to well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Enzyme Inhibition

Various benzamide derivatives, including those with hydroxy and thiophene components, have been shown to exhibit enzyme inhibitory activities. These compounds have potential applications in the treatment of diseases where enzyme regulation is crucial (Abbasi et al., 2014).

Synthesis and Chemical Stability

The synthesis processes involving thiophene and benzo[d][1,3]dioxole derivatives have been explored, showing that these compounds can be synthesized efficiently and possess significant chemical stability. This aspect is crucial for their potential application in various pharmaceutical and chemical contexts (Katritzky et al., 2006).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-12(11-4-6-21-8-11)3-5-16-15(18)10-1-2-13-14(7-10)20-9-19-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWROBFEDRQNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

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